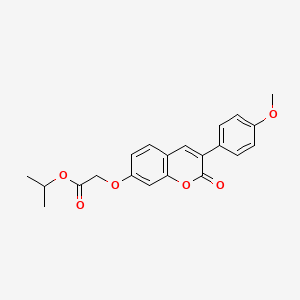
isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound characterized by its complex structure, which includes a coumarin moiety. The chromone ring and methoxyphenyl substituent suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.
Structural Overview
The compound features an isopropyl ester linked to a chromen-7-yl group with a methoxyphenyl substituent. The methoxy group enhances lipophilicity, potentially influencing its biological interactions. The presence of the coumarin structure is significant, as many coumarin derivatives are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that coumarin derivatives often exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be explicitly documented but can be inferred from the properties of structurally similar compounds.
2. Anti-inflammatory Activity
Coumarins are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain coumarin derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may similarly modulate inflammatory responses.
3. Antioxidant Properties
The antioxidant capacity of coumarins is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant potential of this specific compound could be evaluated through assays measuring its ability to neutralize reactive oxygen species (ROS).
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Pathways : Coumarins can inhibit enzymes involved in inflammation and microbial metabolism.
- Modulation of Gene Expression : Some derivatives influence the expression of genes related to oxidative stress and inflammation.
- Direct Interaction with Cellular Targets : The lipophilic nature may facilitate interactions with cell membranes, altering cellular signaling pathways.
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-17-9-6-15-10-18(21(23)27-19(15)11-17)14-4-7-16(24-3)8-5-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYHPZHGRNOZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














